Chlorophenylsilane (C6H5SiH2Cl) is an organosilicon compound featuring a phenyl group (C6H5), a silicon atom bonded to two hydrogen atoms (SiH2), and a chlorine atom (Cl). It serves as a versatile precursor in synthesizing various organosilicon compounds, particularly those containing a phenylsilyl group (C6H5SiH2-). [, , , ]
Chlorophenylsilane can be sourced from the reaction of phenylsilane with hydrogen chloride or through other synthetic routes involving chlorinated silanes. It falls under the category of chlorosilanes, which are widely used in the production of silicones, surface treatments, and as intermediates in organic synthesis.
Chlorophenylsilane can be synthesized through several methods, primarily involving the reaction of phenylsilane with hydrogen chloride. This process typically occurs under controlled temperatures and atmospheric conditions to optimize yield and purity.
Key Synthesis Method:
Technical Parameters:
Chlorophenylsilane has a simple yet significant molecular structure. The silicon atom is bonded to one chlorine atom and one phenyl group, resulting in unique chemical properties.
Chlorophenylsilane participates in various chemical reactions due to its reactive chlorine atom. It can undergo nucleophilic substitution reactions, hydrolysis, and coupling reactions.
The mechanism of action for chlorophenylsilane primarily involves its reactivity due to the presence of the chlorine atom.
Chlorophenylsilane exhibits distinct physical and chemical properties that influence its applications:
Chlorophenylsilane has several scientific applications that leverage its unique properties:
Chlorophenylsilanes represent a specialized subclass of organosilicon compounds characterized by the coexistence of phenyl groups (C₆H₅-) and chlorine atoms bonded to a central silicon atom. Their general molecular formula is C₆H₅ₘSiCl₄₋ₘ (where m = 1-3), with variations arising from the stoichiometric arrangement of phenyl and chlorine substituents. This structural diversity governs their reactivity, physical properties, and functional applications. The silicon atom adopts a tetrahedral geometry, with bond lengths and angles influenced by the differing electronegativities of chlorine (3.16) and carbon (2.55), resulting in a moderately polarized silicon-chlorine bond (bond strength ≈ 456 kJ/mol) [1] [8].
Table 1: Structural Classification and Key Properties of Common Chlorophenylsilanes
Compound Name | Chemical Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Primary Reactive Sites |
---|---|---|---|---|
Phenyltrichlorosilane | C₆H₅SiCl₃ | 211.55 | 201 | Three Si-Cl bonds |
Diphenyldichlorosilane | (C₆H₅)₂SiCl₂ | 253.22 | 305 | Two Si-Cl bonds |
Triphenylchlorosilane | (C₆H₅)₃SiCl | 294.86 | 378 | One Si-Cl bond |
Chloromethylphenylsilane | C₆H₅(CH₃)SiCl₂ | 191.14 | 197 | Two Si-Cl bonds |
The reactivity of chlorophenylsilanes is dominated by the nucleophilicity of the silicon-chlorine bond. This bond undergoes facile hydrolysis, alcoholysis, and amination, serving as the foundational step for synthesizing silanols, alkoxysilanes, and siloxanes. The phenyl group contributes enhanced thermal stability and increased refractive indices to derived materials compared to their alkylsilane counterparts. Furthermore, steric hindrance from phenyl groups modulates reaction kinetics; triphenylchlorosilane exhibits slower hydrolysis rates than phenyltrichlorosilane due to steric shielding of the silicon center [5] [7].
The chemistry of chlorophenylsilanes is inextricably linked to pivotal advancements in organosilicon science. Initial breakthroughs occurred in the late 19th century with the pioneering work of Charles Friedel and James Crafts. In 1863, they synthesized the first organochlorosilane, tetraethylsilane, via the reaction of tetrachlorosilane with diethylzinc, laying the groundwork for organosilicon compound exploration [1]. August Michaelis and Wilhelm La Coste expanded this domain in 1878 by preparing diphenylchlorarsine, demonstrating the feasibility of forming carbon-group 14 element bonds, though not silicon-specific [2].
The early 20th century witnessed transformative contributions from Frederic Stanley Kipping at the University of Nottingham. Through meticulous work utilizing Grignard reagents (RMgX), Kipping developed reliable methods for synthesizing diverse alkyl- and arylsilanes, including phenylsilicon chlorides. His investigations into the hydrolysis of chlorosilanes led to the serendipitous discovery of silicone polymers, termed "silicones" due to an erroneous initial assumption of structural similarity to ketones [1]. Despite his focus on fundamental chemistry, Kipping's work established the conceptual and synthetic framework for silicone chemistry.
A revolutionary industrial process emerged in 1945 with Eugene Rochow's development of the Direct Process (also known as the Müller-Rochow process). This method enabled the economical, large-scale production of methylchlorosilanes via the catalytic reaction of silicon metal with chloromethane using copper catalysts [1] [9]:
2 \ce{CH3Cl} + \ce{Si} ->[\ce{Cu}] \ce{(CH3)2SiCl2} + \ce{CH3SiCl3} + \ce{(CH3)3SiCl} + \text{other products}
While optimized for methylchlorosilanes, adaptations of the Direct Process utilizing chlorobenzene facilitated the commercial synthesis of phenylchlorosilanes like phenyltrichlorosilane and diphenyldichlorosilane. This innovation marked the transition of chlorophenylsilanes from laboratory curiosities to industrial commodities, catalyzing the growth of the silicone industry [5] [7] [9].
Table 2: Key Historical Milestones in Chlorophenylsilane Chemistry
Year | Scientist/Entity | Contribution | Significance |
---|---|---|---|
1863 | Friedel & Crafts | Synthesis of tetraethylsilane | First organochlorosilane |
1878 | Michaelis & La Coste | Synthesis of diphenylchloroarsine | Demonstrated C-As bond formation; precursor concepts |
Early 1900s | Frederic Stanley Kipping | Grignard synthesis of aryl/alkylsilanes; silicone discovery | Established foundational organosilicon chemistry |
1945 | Eugene Rochow | Invention of the Direct Process (Müller-Rochow) | Enabled industrial-scale methyl/phenylchlorosilane production |
1950s | Commercial Manufacturers | Adaptation of Direct Process for chlorobenzene | Industrial production of chlorophenylsilanes |
Chlorophenylsilanes serve as critical monomers in synthesizing phenyl-containing silicones, imparting properties unattainable with purely methyl-substituted analogues. Their controlled hydrolysis and polycondensation reactions form the backbone of diverse silicone architectures:
n \ce{Ph2SiCl2} + 2n \ce{H2O} -> [\ce{Ph2SiO}]_n + 2n \ce{HCl}
The incorporation of phenyl groups significantly enhances the thermal stability and radiation resistance of the resulting polymers. Phenylsilicones retain flexibility and exhibit reduced crystallinity at lower temperatures (down to -73°C) compared to polydimethylsiloxane (PDMS), making them indispensable for extreme-environment applications such as aerospace seals, high-temperature gaskets, and deep-cold instrumentation [1] [4] [7]. Furthermore, phenyl groups elevate the refractive index of silicones, aligning them optically with glass fibers for use in coatings and adhesives within telecommunications and optoelectronics.
Beyond bulk polymers, chlorophenylsilanes are essential precursors for surface-modifying agents and hybrid materials. Compounds like triphenylchlorosilane function as efficient silyl protecting groups in complex organic and pharmaceutical synthesis, shielding alcohols and amines during multi-step reactions due to their steric bulk and selective deprotection characteristics [5] [6]:
\ce{ROH} + \ce{Ph3SiCl} ->[\ce{Base}] \ce{ROSiPh3} + \ce{HCl}
In materials science, chlorophenylsilanes enable the engineering of superhydrophobic and superoleophobic surfaces. Hydrolysis of phenyltrichlorosilane facilitates the formation of robust, nanoscale siloxane networks on substrates like glass, textiles, or metals. Combined with low-surface-energy components, these nanostructures create surfaces with water contact angles exceeding 150°, utilized in self-cleaning coatings, anti-icing systems, and oil-repellent textiles [10]. Recent research explores phenylsilane-modified silica aerogels and nanoparticles for advanced thermal insulation and oil-water separation technologies, leveraging their tunable porosity and surface chemistry derived from the phenylchlorosilane precursor [10].
Environmental considerations regarding chlorophenylsilanes have gained prominence. Studies reveal that industrial phenylchlorosilanes can contain unintentional polychlorinated biphenyl (PCB) impurities, notably low-chlorinated congeners like PCB-8 and PCB-18, formed during high-temperature chlorination steps. These impurities, detected at concentrations sometimes exceeding 50 mg/kg, pose contamination risks in downstream products like silicones, adhesives, and coatings. Analytical monitoring and process optimizations are crucial for mitigating PCB formation and ensuring compliance with environmental regulations like the Stockholm Convention [3]. This challenge underscores the dual nature of chlorophenylsilanes: enabling transformative materials while necessitating vigilant environmental stewardship. Their continued evolution focuses on sustainable synthesis routes and high-purity applications in electronics and energy technologies.
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